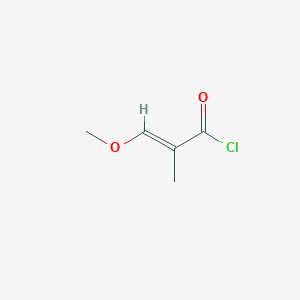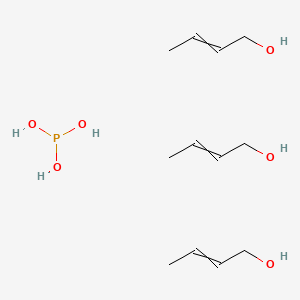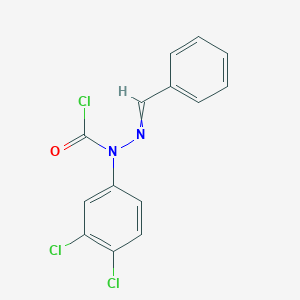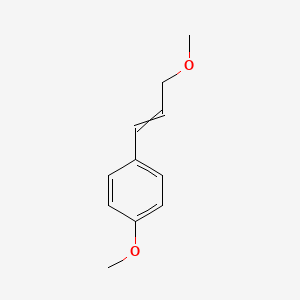
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene, also known as cis-Anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by a methoxy group attached to a benzene ring, along with a propenyl group. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, aromatic fragrance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene can be synthesized through several methods. One common approach involves the methylation of 4-hydroxypropiophenone followed by a Wittig reaction to introduce the propenyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The compound is then isolated and purified through distillation and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Anisaldehyde, anisic acid.
Reduction: 1-Methoxy-4-(3-methoxypropyl)benzene.
Substitution: Para-substituted derivatives such as para-bromoanisole.
Applications De Recherche Scientifique
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(3-methoxyprop-1-enyl)benzene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Properties: The compound modulates pain pathways by interacting with opioid receptors and other pain-related targets.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
53484-53-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-methoxy-4-(3-methoxyprop-1-enyl)benzene |
InChI |
InChI=1S/C11H14O2/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h3-8H,9H2,1-2H3 |
Clé InChI |
UDDCFRISFQHVLR-UHFFFAOYSA-N |
SMILES canonique |
COCC=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


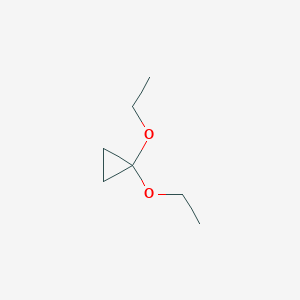
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
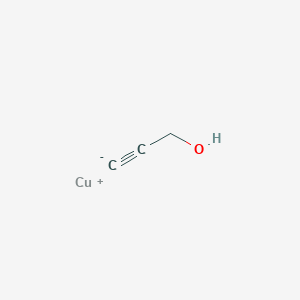
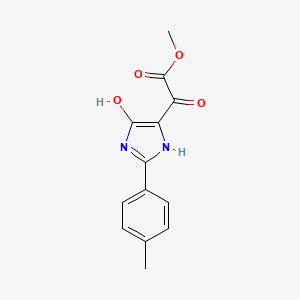
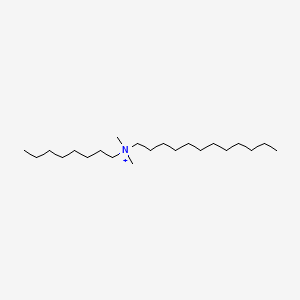
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
